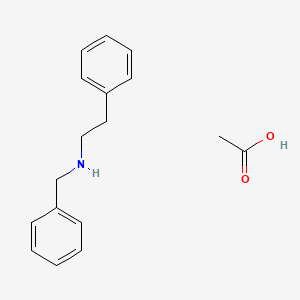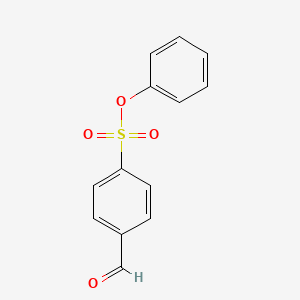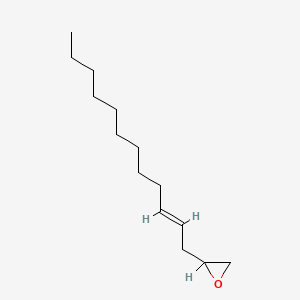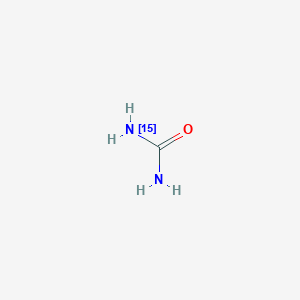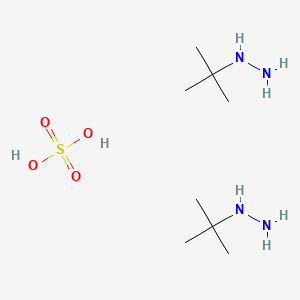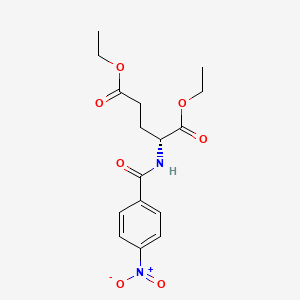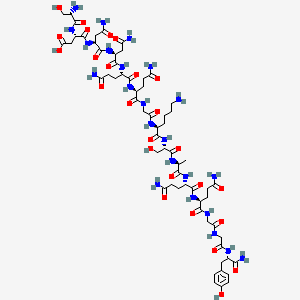
Scotophobin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Scotophobin is a peptide discovered by neuroscientist Georges Ungar in 1965. The name “this compound” is derived from the Ancient Greek words for “darkness” and “fear.” It was initially reported to induce fear of the dark in various mammals and fish. The compound was discovered in the brain of laboratory rats conditioned to have a fear of darkness. It was claimed that its injection could transfer fear to unconditioned rats, supporting the hypothesis that memories are molecularly stored in the brain .
Méthodes De Préparation
Scotophobin is a pentadecapeptide amide, and its structure was confirmed through synthetic approaches. The synthetic material was prepared via the solid-phase method and cleaved from the solid carrier by direct ammonolysis . The stability of this compound and its derivatives, such as 5,11-deamidothis compound and N-acetyl 5,11-deamidothis compound, has been compared using micro-dansylation followed by chromatographic analysis .
Analyse Des Réactions Chimiques
Scotophobin undergoes various chemical reactions, including oxidation, reduction, and substitution. The stability of this compound and its derivatives has been analyzed using chromatographic methods. During the manifestation of dark avoidance activity, this compound is bound to a large molecular weight cellular site, such as synaptic membranes or S-100 proteins .
Applications De Recherche Scientifique
Scotophobin has been a subject of interest in neuroscience and cognitive science due to its initial claims of inducing fear of the dark and transferring memory. Although the idea that this compound stores memories and can transfer them between organisms was eventually discredited, it played a significant role in the early search for memory molecules . The compound has been used in various experiments to study the molecular basis of memory and behavior.
Mécanisme D'action
Scotophobin was initially believed to exert its effects by inducing fear of the dark in animals. It was claimed that this compound could transfer fear to unconditioned rats through injection. During the manifestation of dark avoidance activity, this compound is bound to a large molecular weight cellular site, such as synaptic membranes or S-100 proteins . the current understanding is that this compound cannot have the effect initially attributed to it .
Comparaison Avec Des Composés Similaires
Scotophobin is unique in its initial claims of inducing fear of the dark and transferring memory. Similar compounds include other peptides involved in memory and behavior studies, such as enkephalins and endorphins. Enkephalins are peptides that act as neurotransmitters and have roles in pain modulation and stress response . Endorphins are peptides produced in the brain that block the perception of pain and increase feelings of well-being .
Propriétés
Numéro CAS |
33579-45-2 |
|---|---|
Formule moléculaire |
C62H97N23O26 |
Poids moléculaire |
1580.6 g/mol |
Nom IUPAC |
(3S)-4-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[2-[[2-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C62H97N23O26/c1-27(52(101)78-34(11-15-43(67)91)57(106)79-32(9-13-41(65)89)54(103)73-22-47(95)72-23-48(96)77-36(51(71)100)18-28-5-7-29(88)8-6-28)75-62(111)40(26-87)85-56(105)31(4-2-3-17-63)76-49(97)24-74-55(104)33(10-14-42(66)90)80-58(107)35(12-16-44(68)92)81-59(108)37(19-45(69)93)83-60(109)38(20-46(70)94)84-61(110)39(21-50(98)99)82-53(102)30(64)25-86/h5-8,27,30-40,86-88H,2-4,9-26,63-64H2,1H3,(H2,65,89)(H2,66,90)(H2,67,91)(H2,68,92)(H2,69,93)(H2,70,94)(H2,71,100)(H,72,95)(H,73,103)(H,74,104)(H,75,111)(H,76,97)(H,77,96)(H,78,101)(H,79,106)(H,80,107)(H,81,108)(H,82,102)(H,83,109)(H,84,110)(H,85,105)(H,98,99)/t27-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-/m0/s1 |
Clé InChI |
JBJPODJOGAFSNE-FMJYRCEQSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)N |
SMILES canonique |
CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



